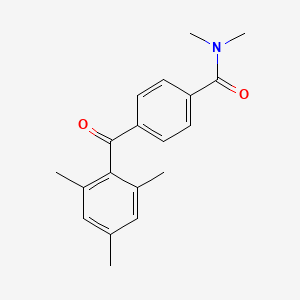![molecular formula C11H18N2O B5698673 2-[propyl(2-pyridinylmethyl)amino]ethanol](/img/structure/B5698673.png)
2-[propyl(2-pyridinylmethyl)amino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[propyl(2-pyridinylmethyl)amino]ethanol is a chemical compound that is widely used in scientific research. It is also known as PPM-18 or 2-PMAE. This compound is a derivative of pyridine and is used in various biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of 2-[propyl(2-pyridinylmethyl)amino]ethanol is not fully understood. However, it is known to activate GPCRs, which in turn activate intracellular signaling pathways. The activation of GPCRs leads to the release of intracellular messengers such as cyclic AMP (cAMP) and calcium ions. These messengers then activate downstream signaling pathways that regulate various cellular processes.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to increase the release of insulin from pancreatic beta cells. It also increases the release of dopamine from dopaminergic neurons in the brain. PPM-18 has also been shown to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[propyl(2-pyridinylmethyl)amino]ethanol in lab experiments is its high binding affinity for GPCRs. This makes it a useful tool for studying GPCR signaling pathways. Another advantage is its stability in various solvents, which makes it easy to handle in lab experiments.
One of the limitations of using this compound is its low solubility in aqueous solutions. This can make it difficult to use in certain experiments. Another limitation is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for research on 2-[propyl(2-pyridinylmethyl)amino]ethanol. One direction is the development of new drugs that target GPCRs using PPM-18 as a starting point. Another direction is the study of the role of GPCRs in various diseases, such as cancer and neurological disorders. Additionally, the use of PPM-18 in combination with other compounds may lead to the development of new therapies for various diseases.
Méthodes De Synthèse
2-[propyl(2-pyridinylmethyl)amino]ethanol is synthesized by reacting 2-bromoethylamine hydrobromide with 2-pyridinemethanol in the presence of potassium carbonate. The reaction takes place in anhydrous dimethylformamide (DMF) at 80°C for 24 hours. The resulting product is then purified by column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
2-[propyl(2-pyridinylmethyl)amino]ethanol is used in various scientific research studies. It is commonly used as a ligand for G protein-coupled receptors (GPCRs). GPCRs are a class of membrane proteins that play a crucial role in signal transduction. PPM-18 is used to study the binding affinity of GPCRs and their downstream signaling pathways. It is also used in the development of new drugs that target GPCRs.
Propriétés
IUPAC Name |
2-[propyl(pyridin-2-ylmethyl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-2-7-13(8-9-14)10-11-5-3-4-6-12-11/h3-6,14H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIUPARCNWPFCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)CC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-benzyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5698617.png)
![ethyl 4-{[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]amino}benzoate](/img/structure/B5698625.png)


![N-(4-{[(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5698645.png)
![8-[(dimethylamino)methyl]-6-ethyl-3-(4-fluorophenoxy)-7-hydroxy-4H-chromen-4-one](/img/structure/B5698647.png)




